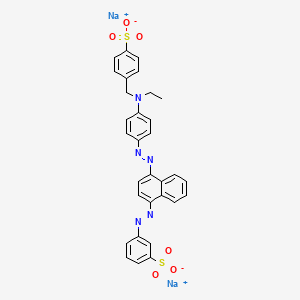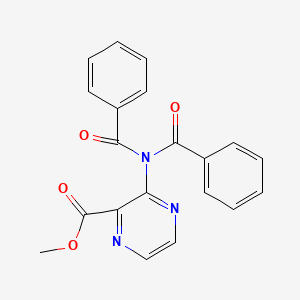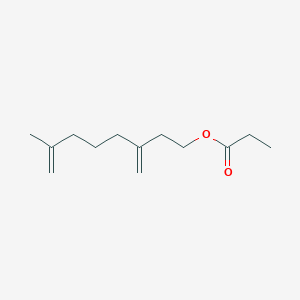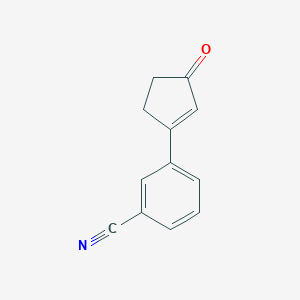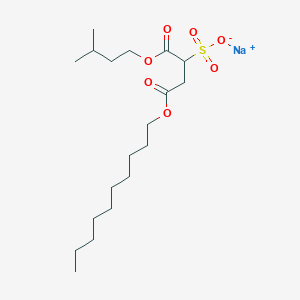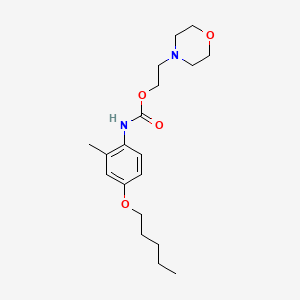
6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride is a chemical compound with the molecular formula C18H21NOS.ClH. It is known for its unique structure, which includes a dibenzo-thiepin core. This compound has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 6,11-Dihydrodibenzo(b,e)thiepin-11-one, which is then subjected to a series of reactions to introduce the methoxy and methanamine groups. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: A precursor in the synthesis of the target compound.
6,11-Dihydro-N,N-dimethyl-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride: A structurally similar compound with different functional groups.
Uniqueness
6,11-Dihydro-4-methoxydibenzo(b,e)thiepin-11-methanamine hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile compound for scientific studies.
Propriétés
Numéro CAS |
82394-04-5 |
|---|---|
Formule moléculaire |
C16H18ClNOS |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)methylazanium;chloride |
InChI |
InChI=1S/C16H17NOS.ClH/c1-18-15-8-4-7-13-14(9-17)12-6-3-2-5-11(12)10-19-16(13)15;/h2-8,14H,9-10,17H2,1H3;1H |
Clé InChI |
PXGYEECDKXXTOQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1SCC3=CC=CC=C3C2C[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)

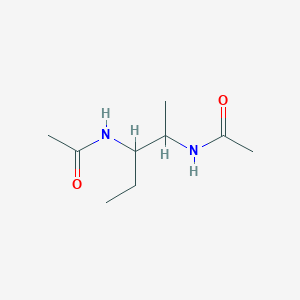
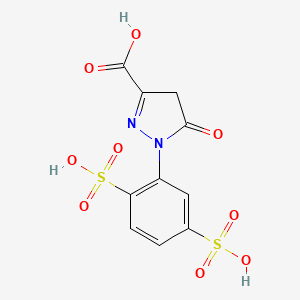


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
